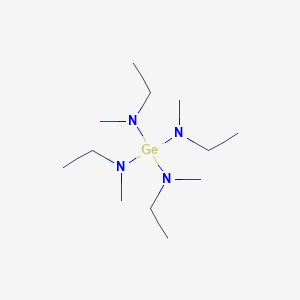
N,N',N'',N'''-Tetraethyl-N,N',N'',N'''-tetramethylgermanetetramine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’,N’‘,N’‘’-Tetraethyl-N,N’,N’‘,N’‘’-tetramethylgermanetetramine is a complex organogermanium compound It is characterized by the presence of germanium atoms bonded to ethyl and methyl groups, forming a tetraamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’,N’‘,N’‘’-Tetraethyl-N,N’,N’‘,N’‘’-tetramethylgermanetetramine typically involves the reaction of germanium tetrachloride with a mixture of ethyl and methyl amines under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis. The general reaction scheme can be represented as follows:
GeCl4+4RNH2→Ge(NR2)4+4HCl
where ( \text{R} ) represents the ethyl and methyl groups.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using high-purity germanium tetrachloride and amines. The reaction is conducted in specialized reactors equipped with temperature and pressure control systems to ensure high yield and purity. The product is then purified through distillation and recrystallization processes.
Chemical Reactions Analysis
Types of Reactions
N,N’,N’‘,N’‘’-Tetraethyl-N,N’,N’‘,N’‘’-tetramethylgermanetetramine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides.
Reduction: Reduction reactions can convert the compound into lower oxidation state germanium compounds.
Substitution: The ethyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products
Oxidation: Germanium dioxide (GeO2) and other germanium oxides.
Reduction: Lower oxidation state germanium compounds.
Substitution: Various substituted germanium amines.
Scientific Research Applications
N,N’,N’‘,N’‘’-Tetraethyl-N,N’,N’‘,N’‘’-tetramethylgermanetetramine has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organogermanium compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N,N’,N’‘,N’‘’-Tetraethyl-N,N’,N’‘,N’‘’-tetramethylgermanetetramine involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, influencing various biochemical pathways. Its effects are mediated through the modulation of cellular processes, including signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
N,N,N’,N’-Tetramethylethylenediamine (TMEDA): A related compound with similar structural features but without germanium.
N,N,N’,N’-Tetraethylethylenediamine (TEEDA): Another similar compound with ethyl groups instead of methyl groups.
Uniqueness
N,N’,N’‘,N’‘’-Tetraethyl-N,N’,N’‘,N’‘’-tetramethylgermanetetramine is unique due to the presence of germanium, which imparts distinct chemical and physical properties
Properties
CAS No. |
870188-33-3 |
|---|---|
Molecular Formula |
C12H32GeN4 |
Molecular Weight |
305.04 g/mol |
IUPAC Name |
N-methyl-N-tris[ethyl(methyl)amino]germylethanamine |
InChI |
InChI=1S/C12H32GeN4/c1-9-14(5)13(15(6)10-2,16(7)11-3)17(8)12-4/h9-12H2,1-8H3 |
InChI Key |
ZWRHKBMGGAGXHE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)[Ge](N(C)CC)(N(C)CC)N(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















